molecular formula C14H20N2O4 B2714710 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248276-37-9

3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2714710
CAS RN: 2248276-37-9
M. Wt: 280.324
InChI Key: NOOUUJAHGUPVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as DMOAD, is a chemical compound that has gained significant attention in the field of scientific research. DMOAD is a potential therapeutic agent for the treatment of osteoarthritis, a degenerative joint disease that affects millions of people worldwide.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves the inhibition of enzymes that degrade cartilage such as matrix metalloproteinases (MMPs) and aggrecanases. 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid also promotes the synthesis of extracellular matrix components such as collagen and proteoglycans. This leads to the restoration of cartilage structure and function. Additionally, 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to modulate inflammation by reducing the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have a favorable safety profile with no significant adverse effects reported in preclinical and clinical studies. It is rapidly absorbed and distributed to joint tissues where it exerts its therapeutic effects. 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has a long half-life, which allows for less frequent dosing. Moreover, 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have synergistic effects with other therapeutic agents such as non-steroidal anti-inflammatory drugs (NSAIDs) and glucosamine.

Advantages and Limitations for Lab Experiments

3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several advantages for lab experiments such as its high purity, stability, and reproducibility. It can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has some limitations such as its limited solubility in water, which requires the use of organic solvents for its administration. Moreover, the high cost of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid may limit its use in some research settings.

Future Directions

There are several future directions for the research on 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. One area of interest is the optimization of the synthesis method to achieve higher yields and purity of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. Another area of research is the investigation of the optimal dosing and administration of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid for the treatment of osteoarthritis. Moreover, the development of novel formulations and delivery systems for 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid may improve its efficacy and reduce its side effects. Finally, the investigation of the potential use of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in the treatment of other joint diseases such as rheumatoid arthritis and ankylosing spondylitis is an area of active research.
Conclusion:
In conclusion, 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a promising therapeutic agent for the treatment of osteoarthritis. Its ability to inhibit cartilage degradation and promote cartilage repair has been demonstrated in various in vitro and in vivo studies. 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has a favorable safety profile and has the potential to be used in combination with other therapeutic agents. Further research is needed to optimize its synthesis, dosing, and administration, and to investigate its potential use in the treatment of other joint diseases.

Synthesis Methods

The synthesis of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves the reaction of 3-nitro-4-aminobenzoic acid with dimethylamine and tert-butyl dicarbonate in the presence of a catalyst. The resulting product is purified through recrystallization to obtain pure 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. This method has been optimized to achieve high yields and purity of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid.

Scientific Research Applications

3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been extensively studied for its potential therapeutic effects on osteoarthritis. Its ability to inhibit cartilage degradation and promote cartilage repair has been demonstrated in various in vitro and in vivo studies. 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been shown to reduce inflammation and pain associated with osteoarthritis. Moreover, 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been investigated for its potential use in the treatment of other joint diseases such as rheumatoid arthritis and ankylosing spondylitis.

properties

IUPAC Name

3-(dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-10-7-6-9(12(17)18)8-11(10)16(4)5/h6-8H,1-5H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOUUJAHGUPVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.